molecular formula C9H11BrFNO B15238202 (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

Katalognummer: B15238202
Molekulargewicht: 248.09 g/mol
InChI-Schlüssel: KHLWOHZGHOSRLT-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate brominated and fluorinated benzene derivative.

    Amination: Introduction of the amino group through nucleophilic substitution.

    Chiral Resolution: Separation of the enantiomers to obtain the (S)-isomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions involving the amino group or the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL: The enantiomer of the compound with different biological activity.

    3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL: A similar compound with a chlorine atom instead of bromine.

    3-Amino-3-(2-bromo-5-methylphenyl)propan-1-OL: A similar compound with a methyl group instead of fluorine.

Uniqueness

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C9H11BrFNO

Molekulargewicht

248.09 g/mol

IUPAC-Name

(3S)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI-Schlüssel

KHLWOHZGHOSRLT-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=C(C=C1F)[C@H](CCO)N)Br

Kanonische SMILES

C1=CC(=C(C=C1F)C(CCO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.